

# Application Notes and Protocols for the Synthesis of Decanenitrile via Nucleophilic Substitution

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## Compound of Interest

Compound Name: Decanenitrile

Cat. No.: B1670064

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Decanenitrile**, also known as caprinitrile or 1-cyanononane, is a valuable chemical intermediate in organic synthesis.[1] Its synthesis is often achieved through a nucleophilic substitution reaction, a fundamental transformation in organic chemistry.[2] This application note provides a detailed experimental protocol for the synthesis of **decanenitrile** via a bimolecular nucleophilic substitution (SN2) reaction between a primary alkyl halide and a cyanide salt.[3][4] The SN2 mechanism involves the backside attack of the nucleophile on the electrophilic carbon atom, leading to the displacement of the leaving group.[4][5]

Reaction Principle: The synthesis of **decanenitrile** is accomplished by reacting a 1-halo-nonane (e.g., 1-bromononane) with a cyanide salt, such as sodium cyanide.[6] The cyanide anion (CN<sup>-</sup>) acts as a potent nucleophile, attacking the primary alkyl halide and displacing the bromide ion to form the C-C bond, thereby extending the carbon chain by one carbon.[3] Polar aprotic solvents like DMSO are often employed to enhance the reactivity of the nucleophile.[5][6]

Reaction Scheme:

Caption: Nucleophilic substitution of 1-bromononane with sodium cyanide in DMSO to yield **decanenitrile**. [6]

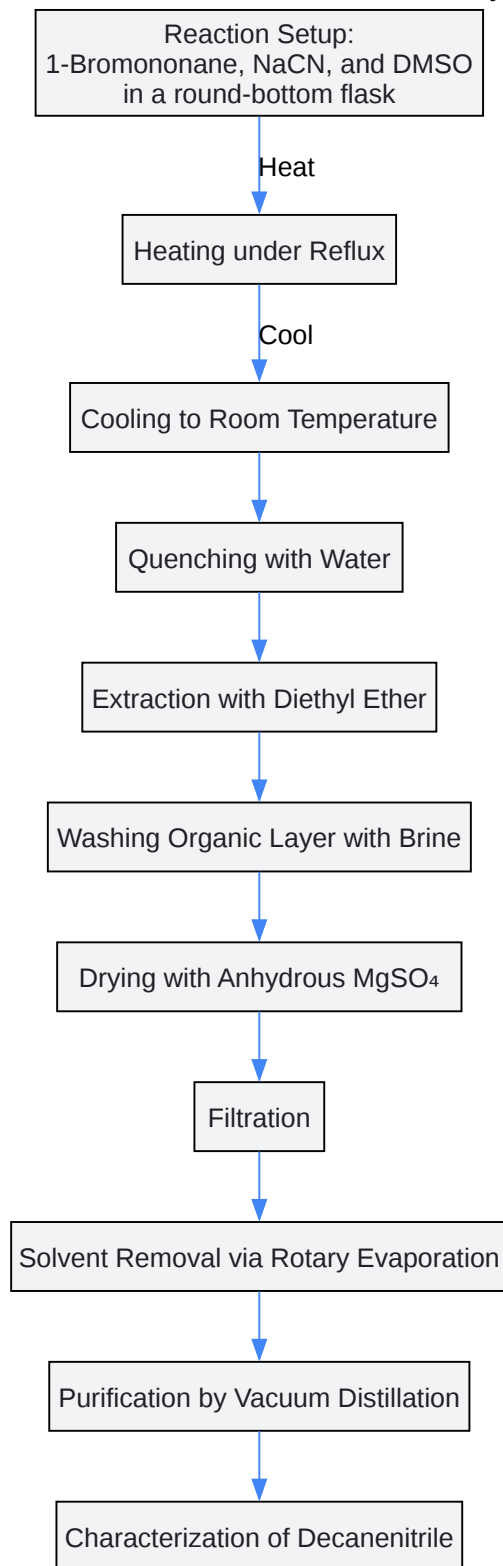
## Experimental Protocols

Materials and Equipment:

- 1-Bromononane ( $\text{C}_9\text{H}_{19}\text{Br}$ )
- Sodium Cyanide ( $\text{NaCN}$ )
- Dimethyl sulfoxide (DMSO), anhydrous
- Diethyl ether
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Reflux condenser
- Heating mantle with a magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Experimental Workflow Diagram:

## Experimental Workflow for Decanenitrile Synthesis



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Caption: Workflow for the synthesis and purification of **decanenitrile**.

#### Detailed Methodology:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (1.5 equivalents) and anhydrous dimethyl sulfoxide (DMSO). Stir the suspension.
- **Addition of Alkyl Halide:** Slowly add 1-bromononane (1.0 equivalent) to the stirred suspension.
- **Reaction:** Heat the reaction mixture to 80-100°C and maintain it under reflux with vigorous stirring.<sup>[7]</sup> Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within several hours.
- **Work-up:**
  - After the reaction is complete, allow the mixture to cool to room temperature.
  - Carefully pour the reaction mixture into a larger volume of water.
  - Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
  - Combine the organic layers and wash them with brine.<sup>[8]</sup>
  - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.<sup>[9]</sup>
- **Purification:**
  - Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
  - Purify the crude **decanenitrile** by vacuum distillation to obtain the final product.<sup>[10]</sup>

#### Safety Precautions:

- Sodium cyanide is highly toxic. Handle it with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

- In case of contact with acid, sodium cyanide releases highly toxic hydrogen cyanide gas.<sup>[7]</sup> Ensure that all work is carried out in a basic or neutral environment.
- Have a cyanide poisoning antidote kit available and be familiar with its use.

## Data Presentation

Table 1: Summary of Experimental Parameters

Parameter	Value/Description
Reactants	1-Bromononane, Sodium Cyanide
Solvent	Dimethyl sulfoxide (DMSO)
Reaction Type	Bimolecular Nucleophilic Substitution (SN2)
Temperature	80-100°C (Reflux)
Reaction Time	4-8 hours (monitor by TLC/GC)
Work-up	Aqueous work-up followed by extraction
Purification	Vacuum Distillation

Table 2: Physicochemical and Spectroscopic Data of **Decanenitrile**

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>19</sub> N[11]
Molecular Weight	153.26 g/mol [1]
Appearance	Clear liquid
Boiling Point	241°C[1]
CAS Number	1975-78-6[11]
IR Spectroscopy (Vapor Phase)	Characteristic nitrile (C≡N) stretch around 2247 cm <sup>-1</sup>
Mass Spectrum (m/z)	Key fragments can be observed in the mass spectrum.[12]

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## References

- 1. Decanenitrile | C<sub>10</sub>H<sub>19</sub>N | CID 74791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. File:Laboratory synthesis of decanenitrile.svg - Wikimedia Commons [commons.wikimedia.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Decanenitrile [webbook.nist.gov]
- 12. Decanenitrile [webbook.nist.gov]
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